molecular formula C4H10N2O2S B13552847 Azetidin-3-ylmethanesulfonamide

Azetidin-3-ylmethanesulfonamide

Cat. No.: B13552847
M. Wt: 150.20 g/mol
InChI Key: KLLLPYULMYKGEL-UHFFFAOYSA-N
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Description

Azetidin-3-ylmethanesulfonamide is a heterocyclic compound featuring a four-membered azetidine ring with a methanesulfonamide group attached to the 3-position. Its strained azetidine ring confers unique conformational properties, influencing its interactions with biological targets. This scaffold is widely utilized in medicinal chemistry, particularly in the design of central nervous system (CNS) therapeutics and antiviral agents. For example, derivatives such as AVE1625 (a CB1 receptor antagonist) and Drinabant (CAS 358970-97-5) incorporate bulky aromatic substituents on the azetidine nitrogen, enhancing receptor binding affinity . The methanesulfonamide group is critical for hydrogen bonding and stabilizing molecular interactions, as seen in enzyme inhibitors and ion channel modulators .

Properties

Molecular Formula

C4H10N2O2S

Molecular Weight

150.20 g/mol

IUPAC Name

azetidin-3-ylmethanesulfonamide

InChI

InChI=1S/C4H10N2O2S/c5-9(7,8)3-4-1-6-2-4/h4,6H,1-3H2,(H2,5,7,8)

InChI Key

KLLLPYULMYKGEL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Azetidin-3-ylmethanesulfonamide can be synthesized through various methods. One common approach involves the reaction of azetidin-3-one with methanesulfonamide under basic conditions. Another method includes the aza-Michael addition of azetidin-3-ylideneacetate with methanesulfonamide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-ylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and the use of solvents like tetrahydrofuran .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted azetidines, which can be further utilized in various synthetic applications .

Scientific Research Applications

Azetidin-3-ylmethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of azetidin-3-ylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in CB1 Antagonism

  • AVE1625 (N-{1-[Bis-(4-chloro-phenyl)-methyl]-azetidin-3-yl}-N-(3,5-difluoro-phenyl)-methanesulfonamide):

    • Exhibits potent CB1 antagonism (Ki = 0.16–0.44 nM) due to the electron-withdrawing difluorophenyl group and bulky bis(4-chlorophenyl)methyl substituent, which enhance hydrophobic interactions .
    • Demonstrates efficacy in improving working memory in rodent models of schizophrenia .
  • Drinabant (N-[1-[Bis(4-chlorophenyl)methyl]azetidin-3-yl]-N-(3,5-difluorophenyl)methanesulfonamide): Shares structural similarity with AVE1625 but differs in substituent arrangement. No explicit activity data is provided, but its design suggests comparable CB1 targeting .

Key Difference: Minor structural variations in aromatic substituents may modulate selectivity and metabolic stability, though both compounds prioritize CNS penetration.

Azetidine Linkers in NS5B Polymerase Inhibitors

In a quinoline-based series targeting hepatitis C virus (HCV) NS5B polymerase, azetidine was evaluated as a linker between the quinoline core and methanesulfonamide group:

  • Compound 47 (azetidine linker):
    • Showed moderate enzyme inhibition but poor replicon activity, likely due to suboptimal positioning of the sulfonamide group for interactions with Asp318/Asn291/Ser288 .
  • Compound 48 (pyrrolidine linker):
    • Maintained potency equivalent to the phenyl-linked parent compound, attributed to favorable van der Waals interactions and conformational rigidity .

Key Insight : Azetidine’s smaller ring size and conformational flexibility may reduce binding efficiency compared to five-membered rings like pyrrolidine.

Methanesulfonamide Isosteres in Ion Channel Modulation

  • Zonisamide Analogs :
    • Replacement of zonisamide’s isoxazole ring with indazole preserved Kv4.2 channel interaction (interaction energy: -8.9 kcal/mol), while pyrazole analogs failed, underscoring the sulfonamide group’s necessity .
  • Azetidin-3-ylmethanesulfonamide Derivatives :
    • Simpler analogs (e.g., N-(azetidin-3-yl)methanesulfonamide) lack aromatic substituents, resulting in higher solubility (e.g., >38.9 mg/mL in water) but reduced target specificity .

Data Tables

Table 2: Physicochemical Properties

Compound Solubility LogP (Predicted) TPSA (Ų) Key ADME Note Reference
AVE1625 Low (<5 µg/mL) ~4.5 65.3 High microsomal stability
N-(azetidin-3-yl)methanesulfonamide >38.9 mg/mL (H₂O) ~0.8 64.8 High permeability
Quinoline-47 <5 µg/mL ~3.2 95.7 Low solubility limits efficacy

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